molecular formula C22H17ClN2OS B2908935 (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 303797-25-3

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Cat. No.: B2908935
CAS No.: 303797-25-3
M. Wt: 392.9
InChI Key: PQABENLANAUARN-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C22H17ClN2OS and its molecular weight is 392.9. The purity is usually 95%.
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Biological Activity

(E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazole moiety, which is known for its diverse biological activities. The molecular formula is C20H18ClN3S, with a molecular weight of approximately 363.86 g/mol. Its structural features include:

  • Thiazole Ring : Contributes to the compound's reactivity and interaction with biological targets.
  • Diphenylacetamide Group : Enhances lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring via cyclization reactions.
  • Coupling with diphenylacetic acid derivatives.
  • Purification through techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression, thereby reducing tumor growth.
  • Cell Cycle Arrest : Studies show that it can induce cell cycle arrest in cancer cells, leading to apoptosis.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects:

  • Acetylcholinesterase Inhibition : Similar thiazole derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Interaction with enzymes involved in key metabolic pathways.
  • Receptor Modulation : Potential modulation of neurotransmitter receptors, impacting neuronal signaling.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • A study on thiazole derivatives found that they exhibited strong AChE inhibitory activity with IC50 values as low as 2.7 µM, indicating promising therapeutic potential for cognitive disorders .
CompoundIC50 Value (µM)Biological Activity
3i2.7AChE Inhibitor
Similar ThiazolesVariesAnticancer Activity

Properties

IUPAC Name

N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2OS/c1-25-18-13-12-17(23)14-19(18)27-22(25)24-21(26)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQABENLANAUARN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.